molecular formula C11H12O3 B12529365 (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one CAS No. 821775-63-7

(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one

Katalognummer: B12529365
CAS-Nummer: 821775-63-7
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: CDWLIERBGCELSR-GZMMTYOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a furan ring and a cyclohexenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and cyclohex-2-en-1-one.

    Reaction Conditions: The key step involves the aldol condensation of furan-2-carbaldehyde with cyclohex-2-en-1-one under basic conditions. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.

    (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-ol: Similar structure but contains a hydroxyl group instead of a ketone.

    (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-carboxylic acid: Similar structure but contains a carboxylic acid group.

Uniqueness

(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is unique due to its specific combination of a furan ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

821775-63-7

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C11H12O3/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-3,5,7-8,11,13H,4,6H2/t8-,11+/m0/s1

InChI-Schlüssel

CDWLIERBGCELSR-GZMMTYOYSA-N

Isomerische SMILES

C1CC(=O)C=C[C@@H]1[C@H](C2=CC=CO2)O

Kanonische SMILES

C1CC(=O)C=CC1C(C2=CC=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.